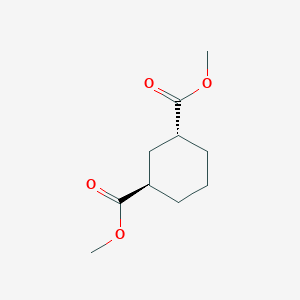
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C10H16O4. It is a diester derivative of 1,3-cyclohexanedicarboxylic acid, where both carboxylic acid groups are esterified with methanol. The compound exists in a trans-configuration, meaning the ester groups are positioned on opposite sides of the cyclohexane ring. This configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- can be synthesized through the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3-Cyclohexanedicarboxylic acid+2MethanolAcid Catalyst1,3-Cyclohexanedicarboxylic acid, dimethyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to achieve high conversion rates and purity of the final product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
化学反应分析
Types of Reactions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the parent 1,3-cyclohexanedicarboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Hydrolysis: 1,3-Cyclohexanedicarboxylic acid.
Reduction: 1,3-Cyclohexanedimethanol.
Substitution: Corresponding substituted esters or amides.
科学研究应用
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a precursor in drug synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
作用机制
The mechanism of action of 1,3-cyclohexanedicarboxylic acid, dimethyl ester, trans- depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the parent acid and methanol. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from the reducing agent.
相似化合物的比较
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1,4-positions.
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: Same molecular formula but with cis-configuration.
Dimethyl terephthalate: Aromatic counterpart with ester groups on a benzene ring.
Uniqueness: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans-configuration, which affects its reactivity and physical properties. This configuration can influence the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its cis- and 1,4-analogues.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
dimethyl (1R,3R)-cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
BZUOYGUOKMUSPA-HTQZYQBOSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)C(=O)OC |
规范 SMILES |
COC(=O)C1CCCC(C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


